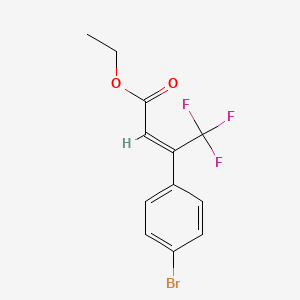

Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate is a useful research compound. Its molecular formula is C12H10BrF3O2 and its molecular weight is 323.109. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Reactions

Ethyl (E)-4,4,4-trifluorobut-2-enoate has been utilized in regio- and stereospecific cycloaddition reactions with metallo-azomethine ylides, leading to the synthesis of trifluoromethylpyrrolidines. This process is notable for its excellent yields and the creation of substituted trifluoromethylpyrrolidines, highlighting the compound's utility in constructing complex molecular architectures (Bonnet-Delpon et al., 2010). Similarly, the compound serves as a precursor in the synthesis of 4-[4'-bis(2"-chloroethyl)aminophenyl]-3-(difluoromethyl)butanoic acid, emphasizing its role in generating compounds with potential biological activity (Coe et al., 1997).

Cyclization and Heterocycle Formation

An intramolecular cyclization approach of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives has been reported to efficiently synthesize substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives. This process demonstrates the compound's applicability in heterocycle synthesis, offering quantitative yields of complex molecular structures (Darehkordi et al., 2018).

Chemoselectivity and Synthesis Optimization

Research has also focused on the chemoselectivity of reactions involving ethyl 4,4,4-trifluoro-3-oxobutanoate with anilines. This work has contributed to the chemoselective synthesis of ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates, which could be further cyclized to obtain quinolinones, showcasing the compound's versatility in organic synthesis (Berbasov et al., 2003).

Molecular Interaction Studies

In addition, the crystal packing of related compounds, such as ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, has been examined to understand the role of non-conventional N⋯π and O⋯π interactions over direct hydrogen bonding. These findings shed light on the subtle intermolecular forces that influence the structural organization of chemical entities in the solid state (Zhang et al., 2011).

作用機序

Target of Action

Many chemical compounds, including some phenyl and trifluoro compounds, are known to interact with various enzymes or receptors in the body, altering their function. The specific targets of “Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate” would depend on its chemical structure and properties .

Mode of Action

The compound might bind to its target(s) and modulate their activity, leading to changes in downstream cellular processes. This could involve inhibiting or enhancing the function of the target .

Biochemical Pathways

The interaction of “this compound” with its targets could affect various biochemical pathways, leading to changes in cellular function and potentially contributing to its overall effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would influence its bioavailability and overall effects in the body. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how quickly it is excreted would all play a role .

Result of Action

The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "this compound" .

特性

IUPAC Name |

ethyl (Z)-3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrF3O2/c1-2-18-11(17)7-10(12(14,15)16)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBGGDBGUKPIEX-YFHOEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C1=CC=C(C=C1)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C1=CC=C(C=C1)Br)\C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2564903.png)

![N-(1-cyanocyclopentyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2564908.png)

![4-fluorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2564910.png)

![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2564921.png)

![1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2564925.png)